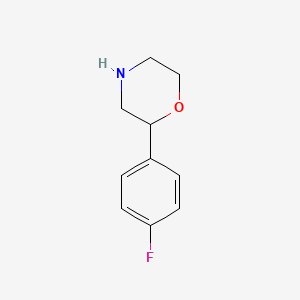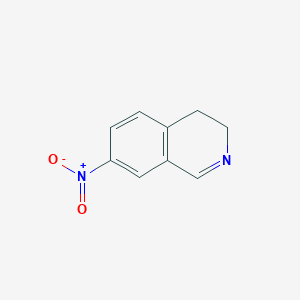
tert-Butyl hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl hydrogen maleate, also known as tert-butyl fumarate, is an organic compound that belongs to the class of esters. It is derived from fumaric acid, a dicarboxylic acid, and tert-butyl alcohol. This compound is characterized by its ester functional group and its geometric configuration, which is denoted by the (Z) prefix, indicating the cis configuration of the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hydrogen maleate typically involves the esterification of fumaric acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl hydrogen maleate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield fumaric acid and tert-butyl alcohol.
Reduction: Reduction of the ester with reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Oxidation: The ester can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.
Substitution: The ester can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Grignard reagents such as methylmagnesium bromide.
Major Products Formed
Hydrolysis: Fumaric acid and tert-butyl alcohol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Substitution: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl hydrogen maleate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug.
Wirkmechanismus
The mechanism of action of tert-Butyl hydrogen maleate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester can act as a substrate for esterases, which catalyze its hydrolysis to fumaric acid and tert-butyl alcohol. The fumaric acid produced can then enter the tricarboxylic acid cycle, playing a role in cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl fumarate: An ester of fumaric acid with methanol.
Ethyl fumarate: An ester of fumaric acid with ethanol.
Isopropyl fumarate: An ester of fumaric acid with isopropanol.
Uniqueness
tert-Butyl hydrogen maleate is unique due to its tert-butyl group, which imparts different physical and chemical properties compared to other fumarate esters. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound .
Eigenschaften
CAS-Nummer |
45022-27-3 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10) |
InChI-Schlüssel |
BAXKSCVINAKVNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C=CC(=O)O |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)






![4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole](/img/structure/B1308833.png)
